1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine 1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18277741
InChI: InChI=1S/C8H15N3O2S/c1-2-14(12,13)7-3-5-11-6-4-8(9)10-11/h4,6H,2-3,5,7H2,1H3,(H2,9,10)
SMILES:
Molecular Formula: C8H15N3O2S
Molecular Weight: 217.29 g/mol

1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC18277741

Molecular Formula: C8H15N3O2S

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine -

Specification

Molecular Formula C8H15N3O2S
Molecular Weight 217.29 g/mol
IUPAC Name 1-(3-ethylsulfonylpropyl)pyrazol-3-amine
Standard InChI InChI=1S/C8H15N3O2S/c1-2-14(12,13)7-3-5-11-6-4-8(9)10-11/h4,6H,2-3,5,7H2,1H3,(H2,9,10)
Standard InChI Key KMOGLJOTDZZJPD-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)CCCN1C=CC(=N1)N

Introduction

Chemical Structure and Molecular Properties

Molecular Characteristics

The compound’s molecular formula is C₈H₁₅N₃O₂S, with a molar mass of 217.29 g/mol. Its IUPAC name, 1-(3-ethylsulfonylpropyl)pyrazol-3-amine, reflects the ethylsulfonyl group (-SO₂C₂H₅) attached to a propyl chain at the pyrazole’s 1-position and an amine group at the 3-position . Key structural attributes include:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.

  • Ethylsulfonyl group: Enhances solubility and metabolic stability due to its polar nature.

  • Propyl linker: Provides conformational flexibility, potentially improving target binding.

Table 1: Comparative Molecular Properties of Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-(3-(Ethylsulfonyl)propyl)-1H-pyrazol-3-amineC₈H₁₅N₃O₂S217.29Ethylsulfonylpropyl, amine
4-Bromo analog C₈H₁₄BrN₃O₂S296.19Bromine at C4, ethylsulfonylpropyl
1-Propyl-1H-pyrazol-3-amine C₇H₁₃N₃139.20Propyl, amine

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine typically involves multi-step reactions:

  • Pyrazole ring formation: Cyclocondensation of hydrazines with 1,3-diketones or via 1,3-dipolar cycloaddition .

  • N-alkylation: Introduction of the 3-(ethylsulfonyl)propyl group using alkylating agents like 3-chloropropyl ethyl sulfone under basic conditions.

  • Functionalization: Installation of the amine group at the 3-position through nucleophilic substitution or reduction of nitro precursors .

Key Reaction Conditions

  • Solvents: DMF or THF for polar aprotic environments.

  • Catalysts: Copper triflate or zinc triflate for cycloadditions .

  • Temperature: 80–100°C for optimal yield .

Comparison with Structural Analogs

4-Bromo-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine

The bromine substituent at C4 increases molecular weight (296.19 g/mol) and enhances electrophilicity, improving DNA alkylation capacity in anticancer applications .

1-Propyl-1H-pyrazol-3-amine

Lacking the sulfonyl group, this analog exhibits lower solubility and reduced metabolic stability, underscoring the sulfonyl moiety’s role in pharmacokinetics .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action via proteomic and genomic profiling.

  • SAR Optimization: Explore substituents at C4/C5 positions to enhance potency and selectivity .

  • In Vivo Toxicology: Assess bioavailability and organ-specific toxicity in animal models.

  • Computational Modeling: Predict target interactions using molecular docking and QSAR analyses .

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